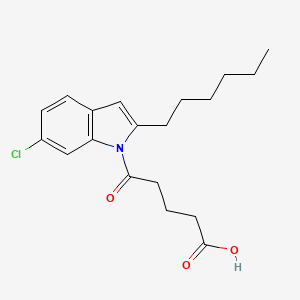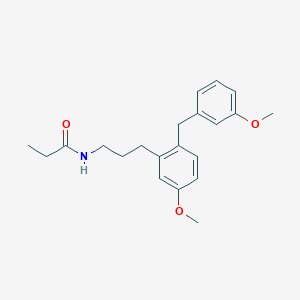![molecular formula C22H20IN3O2 B10770277 2-(125I)iodanyl-N-[2-(5-methoxy-2-naphthalen-1-yl-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl]acetamide](/img/structure/B10770277.png)
2-(125I)iodanyl-N-[2-(5-methoxy-2-naphthalen-1-yl-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[125I]S70254: is a synthetic organic compound used as a radioligand in scientific research. It is specifically designed to bind to melatonin receptors, particularly the MT2 receptor, which plays a role in regulating circadian rhythms and reproductive functions . This compound is valuable in studying the pharmacology and molecular mechanisms of melatonin receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [125I]S70254 involves iodination of a precursor compound. The process typically includes the following steps:
Iodination Reaction: The precursor compound is reacted with iodine-125 in the presence of an oxidizing agent, such as chloramine-T or iodogen, to introduce the radioactive iodine isotope.
Purification: The reaction mixture is purified using chromatographic techniques to isolate the desired radiolabeled product.
Industrial Production Methods: Industrial production of [125I]S70254 follows similar synthetic routes but on a larger scale. The process is carefully controlled to ensure high purity and specific activity of the radiolabeled compound. Quality control measures, including radiochemical purity and specific activity assessments, are essential to meet industry standards .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [125I]S70254 can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in its typical applications.
Common Reagents and Conditions:
Oxidizing Agents: Chloramine-T, iodogen.
Nucleophiles: Various nucleophiles can be used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions will yield different iodinated or non-iodinated derivatives .
Scientific Research Applications
Chemistry:
Receptor Binding Studies: [125I]S70254 is used to study the binding affinity and selectivity of melatonin receptors, particularly MT2
Biology:
Circadian Rhythm Research: The compound helps in understanding the role of melatonin receptors in regulating circadian rhythms
Medicine:
Pharmacological Studies: It is used in drug development to screen potential therapeutic agents targeting melatonin receptors
Industry:
Mechanism of Action
Molecular Targets and Pathways: [125I]S70254 binds specifically to melatonin receptors, particularly MT2. Upon binding, it modulates the receptor’s activity, influencing downstream signaling pathways such as the inhibition of adenylate cyclase and activation of ERK1/2 through pertussis toxin-sensitive G proteins . This modulation affects various physiological processes, including circadian rhythms and reproductive functions .
Comparison with Similar Compounds
2-[125I]-iodomelatonin: Another radioligand used for studying melatonin receptors, but with different binding characteristics
DIV880: A partial agonist selective for MT2 receptors, used in similar pharmacological studies.
Uniqueness: [125I]S70254 is unique in its high selectivity for MT2 receptors, making it a valuable tool for studying the specific pharmacology of this receptor subtype .
Properties
Molecular Formula |
C22H20IN3O2 |
|---|---|
Molecular Weight |
483.3 g/mol |
IUPAC Name |
2-(125I)iodanyl-N-[2-(5-methoxy-2-naphthalen-1-yl-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C22H20IN3O2/c1-28-20-10-9-18-22(26-20)17(11-12-24-19(27)13-23)21(25-18)16-8-4-6-14-5-2-3-7-15(14)16/h2-10,25H,11-13H2,1H3,(H,24,27)/i23-2 |
InChI Key |
ZYVDSJZCXRMXGR-FOKFMTIASA-N |
Isomeric SMILES |
COC1=NC2=C(C=C1)NC(=C2CCNC(=O)C[125I])C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=C2CCNC(=O)CI)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[35S]Acppb](/img/structure/B10770197.png)
![5-((3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-pyran-2-one](/img/structure/B10770205.png)

![(7Z)-N-(4-chlorophenyl)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide](/img/structure/B10770244.png)
![tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate](/img/structure/B10770246.png)

![(2E,4E,6E,8E)-10-[[(3R,4S,5R,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid](/img/structure/B10770258.png)
![1-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,8-naphthyridin-3-yl]-3-[4-[(dimethylamino)methyl]-2,6-di(propan-2-yl)phenyl]urea](/img/structure/B10770260.png)
![(5E)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10770286.png)
![6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methyl-N-(2-(pyridin-2-yl)ethyl)imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B10770293.png)
![1-[5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)-3-{[2-(trifluoromethyl)phenyl]methoxy}thiophen-2-yl]ethen-1-amine](/img/structure/B10770294.png)

![[2-amino-4-[2-chloro-4-(3-phenoxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B10770300.png)
